Food orange 7

Übersicht

Beschreibung

Food orange 7, also known as ethyl 8’-apo-beta-caroten-8’-oate, is a carotenoid with an orange-red color. It is the ethyl ester of beta-apo-8’-carotenic acid and is found in small quantities in some plants. it is often produced commercially from apocarotenal. This compound is used as a food coloring under the E number E160f and is approved for use in the European Union, Australia, and New Zealand .

Vorbereitungsmethoden

Food orange 7 is synthesized from apocarotenal through an esterification reaction. The synthetic route involves the reaction of apocarotenal with ethanol in the presence of an acid catalyst, such as sulfuric acid, to form the ethyl ester of beta-apo-8’-carotenic acid. The reaction conditions typically include refluxing the mixture at elevated temperatures to ensure complete conversion .

In industrial production, the process is scaled up to produce large quantities of this compound. The reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to optimize yield and purity. The product is then purified through crystallization or chromatography to remove any impurities and obtain the final food-grade product .

Analyse Chemischer Reaktionen

Food orange 7 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Oxidation: this compound can be oxidized to form different products depending on the oxidizing agent and conditions used. For example, using strong oxidizing agents like potassium permanganate can lead to the cleavage of the double bonds in the molecule, resulting in smaller fragments.

Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride. This reaction typically reduces the carbonyl group to an alcohol.

Substitution: Substitution reactions can occur at the double bonds or the ester group of this compound.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Production

Food Orange 7 is derived from apocarotenal and is found in trace amounts in certain plants. Its structural composition allows it to impart a vivid color to various food products. The compound's stability and solubility in fats make it suitable for use in a range of food applications, particularly in products that require an appealing visual presentation.

Applications in Food Industry

-

Food Coloring Agent :

- This compound is primarily used to enhance the color of processed foods, beverages, and confectioneries. Its vibrant hue makes it particularly appealing in products like fruit-flavored drinks, desserts, and snack foods.

-

Nutritional Supplementation :

- Carotenoids are known for their antioxidant properties, which may contribute to health benefits. Although this compound itself is not typically marketed as a nutritional supplement, its carotenoid nature aligns with trends toward incorporating natural antioxidants into food products.

-

Regulatory Approval :

- The compound was approved for use in various regions, including Australia and New Zealand. However, it was delisted in the European Union in November 2011 due to a lack of manufacturing support. This regulatory landscape reflects ongoing scrutiny over synthetic food colors and their safety profiles.

Health Considerations

Research has indicated that synthetic food colors, including this compound, may pose health risks. Studies have shown associations between artificial colors and behavioral issues in children, particularly concerning attention-deficit/hyperactivity disorder (ADHD) symptoms . While this compound has not been directly linked to severe health issues, its classification as a synthetic dye necessitates careful consideration of its consumption levels.

Case Study: Behavioral Impact of Artificial Food Colors

A significant body of research has examined the effects of artificial food colors on child behavior. In one study involving children with hyperactivity issues, the elimination of artificial food colors led to noticeable improvements in behavior . Although specific data on this compound was not highlighted, it falls within the broader category of artificial colors that have been scrutinized for potential adverse effects.

Research on Carotenoid Benefits

Carotenoids like beta-apo-8'-carotenic acid have been studied for their role in human health. They are believed to contribute to eye health and may reduce the risk of certain chronic diseases due to their antioxidant properties .

Comparative Analysis of Food Colors

| Color Agent | E Number | Source | Regulatory Status | Health Concerns |

|---|---|---|---|---|

| This compound | E160f | Synthetic (apocarotenal) | Approved (AU/NZ), Delisted (EU) | Potential behavioral effects |

| Tartrazine | E102 | Synthetic | Approved (Global) | Allergic reactions |

| Sunset Yellow | E110 | Synthetic | Approved (Global) | Possible hyperactivity link |

| Beet Red | E162 | Natural (beetroot) | Approved (Global) | Generally recognized as safe |

Wirkmechanismus

The mechanism of action of food orange 7 involves its interaction with molecular targets and pathways in the body. As a carotenoid, this compound exhibits antioxidant properties by scavenging free radicals and preventing oxidative damage to cells. It interacts with cellular membranes and protects them from lipid peroxidation. Additionally, this compound can modulate gene expression and influence various signaling pathways involved in inflammation and cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Food orange 7 is similar to other carotenoids, such as beta-carotene, lycopene, and lutein. it has unique properties that distinguish it from these compounds:

Beta-carotene: Both this compound and beta-carotene are carotenoids with antioxidant properties. this compound is an esterified form, which may affect its solubility and stability compared to beta-carotene.

Lycopene: Lycopene is another carotenoid with a red color, but it lacks the ester group present in this compound. This structural difference can influence their reactivity and applications.

Lutein: Lutein is a yellow carotenoid with a hydroxyl group, making it more polar than this compound.

Biologische Aktivität

Food Orange 7, also known as the ethyl ester of β-apo-8'-carotenoic acid (CI 40825), is a synthetic carotenoid widely used as a colorant in the food industry. Its biological activity encompasses various aspects, including its metabolism, potential health effects, and applications in food products. This article provides a detailed overview of the biological activity of this compound, supported by data tables and research findings.

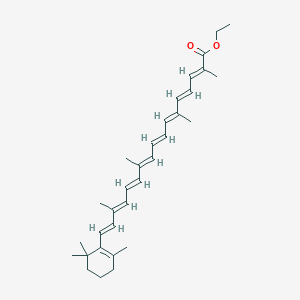

This compound is characterized by its chemical structure, which includes a conjugated system that contributes to its vibrant orange color. The compound is derived from carotenoids, which are known for their antioxidant properties. Its structural formula is represented as follows:

This structure allows this compound to exhibit both colorant properties and biological activities relevant to human health.

Metabolism and Absorption

Research indicates that this compound is absorbed in the gastrointestinal tract and metabolized in the liver. Studies have shown that carotenoids can be converted into vitamin A in the body, which is essential for various physiological functions, including vision and immune response . The absorption efficiency of this compound can be influenced by dietary fats, enhancing its bioavailability.

Antioxidant Properties

This compound exhibits significant antioxidant activity, which helps in neutralizing free radicals and reducing oxidative stress. This property is crucial for preventing cellular damage and may play a role in lowering the risk of chronic diseases such as cancer and cardiovascular disorders .

Case Studies

- Antioxidant Efficacy : A study published in Nutrition Reviews highlighted the antioxidant potential of carotenoids, including this compound. It demonstrated that regular consumption could lead to improved health outcomes due to its ability to scavenge free radicals .

- Colorant Safety Assessment : The European Food Safety Authority (EFSA) conducted evaluations on the safety of this compound as a food additive. Their findings suggested that it has an acceptable daily intake (ADI) level, indicating safety for consumption within specified limits .

Applications in Food Industry

This compound is predominantly used in various food products to enhance visual appeal. Its applications include:

- Beverages : Used to impart an attractive orange hue.

- Confectionery : Commonly found in candies and sweets.

- Dairy Products : Added to yogurts and ice creams for color enhancement.

Regulatory Status

This compound is approved for use in many countries under specific regulations. For instance, it is permitted in Thailand with maximum allowable concentrations depending on the food category . The regulatory framework ensures that its use does not exceed safety limits established by health authorities.

Data Table: Summary of Research Findings on this compound

| Study/Source | Key Findings | Year |

|---|---|---|

| EFSA Report | Established ADI; safe for consumption within limits | 2009 |

| Nutrition Reviews | Antioxidant properties linked to reduced chronic disease risk | 2016 |

| FAO/WHO Specifications | Detailed specifications for use in food products | 2011 |

| Food Standards Australia | Compliance assessment of products containing this compound | 2024 |

Eigenschaften

IUPAC Name |

ethyl (2E,4E,6E,8E,10E,12E,14E,16E)-2,6,11,15-tetramethyl-17-(2,6,6-trimethylcyclohexen-1-yl)heptadeca-2,4,6,8,10,12,14,16-octaenoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H44O2/c1-9-34-31(33)29(6)20-13-19-26(3)16-11-10-15-25(2)17-12-18-27(4)22-23-30-28(5)21-14-24-32(30,7)8/h10-13,15-20,22-23H,9,14,21,24H2,1-8H3/b11-10+,17-12+,19-13+,23-22+,25-15+,26-16+,27-18+,29-20+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIRXTOSJOKKBHO-BQTUIHPCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C1=C(CCCC1(C)C)C)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H44O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901015586 | |

| Record name | 8'-Apo-beta, psi-carotenoid acid, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901015586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1109-11-1 | |

| Record name | Ethyl β-apo-8′-carotenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1109-11-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8'-Apo-beta, psi-carotenoid acid, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001109111 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8'-Apo-beta, psi-carotenoid acid, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901015586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 8'-apo-β-caroten-8'-oate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.885 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.